molecular formula C20H20ClN3O5S B11093574 N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B11093574
M. Wt: 449.9 g/mol
InChI Key: ZMYVXNQBLJFNRP-UHFFFAOYSA-N
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Description

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidinyl ring substituted with a chlorophenyl group and a sulfamoylphenyl ethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidinyl ring, followed by the introduction of the chlorophenyl and sulfamoylphenyl ethyl groups. Common reagents used in these reactions include chlorinating agents, amides, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, ammonia, and other nucleophiles under varying temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE stands out due to its specific structural features and the presence of both chlorophenyl and sulfamoylphenyl groups. These characteristics confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O5S

Molecular Weight

449.9 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C20H20ClN3O5S/c1-13(25)23(10-9-14-5-7-17(8-6-14)30(22,28)29)18-12-19(26)24(20(18)27)16-4-2-3-15(21)11-16/h2-8,11,18H,9-10,12H2,1H3,(H2,22,28,29)

InChI Key

ZMYVXNQBLJFNRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=C(C=C1)S(=O)(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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